

A Technical Guide to Aluminum-28: Discovery, Properties, and Production

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Aluminum-28

Cat. No.: B1258273

[Get Quote](#)

For Researchers, Scientists, and Professionals in Nuclear Science

This technical guide provides a comprehensive overview of the radioactive isotope **Aluminum-28** (^{28}Al), from its initial discovery to its nuclear properties and production methods. The information is intended for a technical audience with an interest in nuclear physics, radiochemistry, and the history of science.

Discovery and History

The discovery of **Aluminum-28** is credited to Irène Curie and Frédéric Joliot in 1934.^[1] Their pioneering work involved the bombardment of a magnesium (Mg) target with alpha particles, leading to the observation of this previously unknown radioactive isotope of aluminum.^[1] This discovery was a significant step in the early research of artificial radioactivity and nuclear transmutation.

Nuclear Properties of Aluminum-28

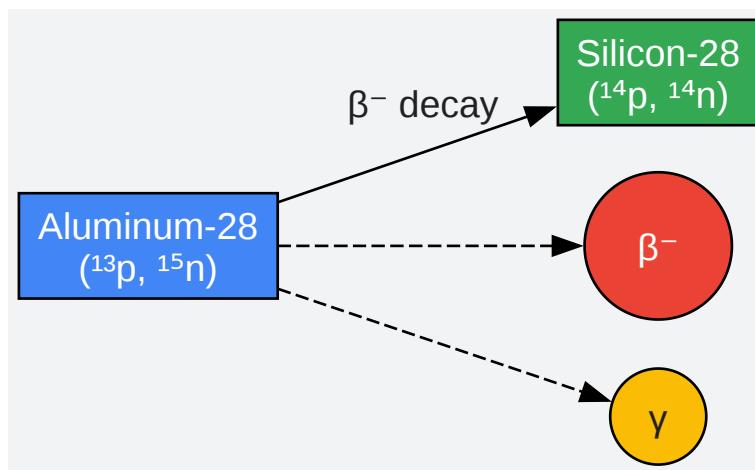

Aluminum-28 is an unstable, artificially produced radioisotope of aluminum.^[1] It is characterized by a short half-life and undergoes beta decay. The study of ^{28}Al is primarily for academic and research purposes, as its short half-life makes it impractical for most industrial applications.^[1]

Table 1: Quantitative Data for **Aluminum-28**

Property	Value
Half-life	2.245 ± 0.002 minutes[1]
Decay Mode	Beta (β^-) decay[2][3][4][5]
Daughter Nuclide	Silicon-28 (^{28}Si)[2][4]
Decay Energy	4.642 MeV[3][5]
Atomic Mass	27.9819102 ± 0.0000001 amu[3]
Mass Excess	-16850.552 ± 0.138 keV[3]
Binding Energy	232676.997 ± 0.142 keV[3]
Spin and Parity	$3^+[1][3]$

Nuclear Decay Pathway

Aluminum-28 decays primarily through beta emission to form the stable nuclide Silicon-28.[2][3][4][5] In this process, a neutron within the **Aluminum-28** nucleus is converted into a proton, and a beta particle (an electron) and an antineutrino are emitted.[4] The decay process often includes the emission of gamma rays as the daughter nucleus transitions to its ground state.[2]

[Click to download full resolution via product page](#)

Decay pathway of **Aluminum-28** to Silicon-28.

Experimental Protocols for Production and Identification

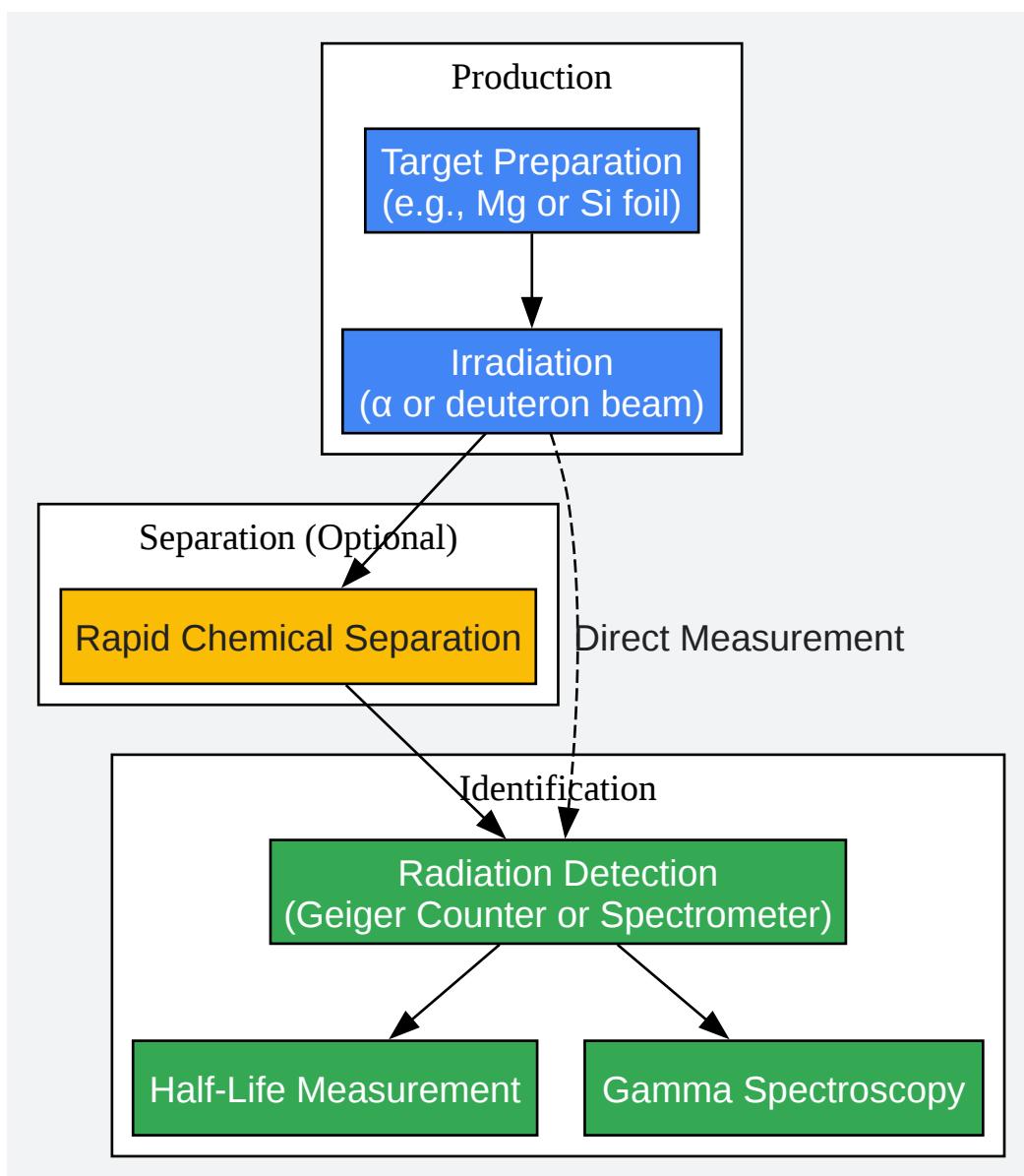
The production of **Aluminum-28** is achieved through nuclear reactions. The following outlines the general methodologies for its production and subsequent identification.

4.1 Production via Alpha Bombardment of Magnesium

This method, historically used by Curie and Joliot, involves the irradiation of a stable magnesium isotope with alpha particles.

- **Target Preparation:** A thin foil of magnesium, often enriched in a specific isotope, is prepared as the target material.
- **Irradiation:** The magnesium target is placed in the path of a beam of high-energy alpha particles, typically from a particle accelerator or a radioactive alpha source. The nuclear reaction is: $^{25}\text{Mg} + ^4\text{He} \rightarrow ^{28}\text{Al} + ^1\text{p}$
- **Post-Irradiation Processing:** Due to the short half-life of ^{28}Al , any chemical separation to isolate the aluminum from the magnesium target must be performed rapidly.

4.2 Production via Deuteron Bombardment of Silicon


Another method involves the bombardment of a silicon target with deuterons.[\[1\]](#)

- **Target Preparation:** A target of Silicon-29 is prepared.
- **Irradiation:** The silicon target is irradiated with a beam of deuterons, inducing the following nuclear reaction: $^{29}\text{Si} + ^2\text{H} \rightarrow ^{28}\text{Al} + ^3\text{He}$ [\[1\]](#)
- **Separation:** Chemical separation techniques may be employed to isolate the produced **Aluminum-28**.

4.3 Identification and Characterization

The identification of **Aluminum-28** relies on the detection of its characteristic decay products.

- **Radiation Detection:** A radiation detector, such as a Geiger-Müller counter or a gamma-ray spectrometer, is used to measure the radiation emitted from the irradiated sample.
- **Half-Life Measurement:** The activity of the sample is measured over a period of time. By plotting the natural logarithm of the count rate against time, the decay constant and thus the half-life can be determined. A measured half-life of approximately 2.25 minutes is a strong indicator of the presence of **Aluminum-28**.^{[6][7][8]}
- **Gamma Spectroscopy:** If a gamma-ray spectrometer is used, the characteristic gamma rays emitted during the decay of ²⁸Al can be identified, providing a definitive signature of the isotope.

[Click to download full resolution via product page](#)

General experimental workflow for the production and identification of **Aluminum-28**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Aluminium-28 - isotopic data and properties [chemlin.org]
- 2. brainly.com [brainly.com]
- 3. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 4. ck12.org [ck12.org]
- 5. Isotope data for aluminum-28 in the Periodic Table [periodictable.com]
- 6. Aluminum-28 | Al | CID 16048637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. An Experiment to Find the Half-Life of Aluminium-28 | Studymode [studymode.com]
- 8. aluminium-28 atom (CHEBI:37970) [ebi.ac.uk]
- To cite this document: BenchChem. [A Technical Guide to Aluminum-28: Discovery, Properties, and Production]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1258273#discovery-and-history-of-aluminum-28>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com